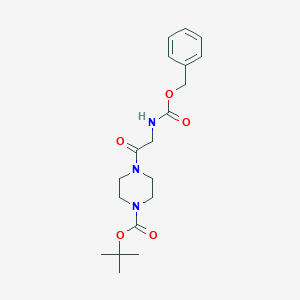

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine

Description

1-Boc-4-(Cbz-aminomethylcarbonyl)piperazine is a piperazine derivative featuring two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group at the 1-position and a carbobenzyloxy (Cbz)-aminomethylcarbonyl moiety at the 4-position. The Boc group is acid-labile, commonly used to protect amines during synthetic workflows, while the Cbz group provides base-sensitive protection for the amine functionality . Piperazine scaffolds are pivotal in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, making them prevalent in pharmaceuticals such as anticancer agents (e.g., imatinib) and antimicrobials . This compound serves as an intermediate in synthesizing complex molecules, particularly in peptide coupling and drug discovery, where selective deprotection strategies are critical .

Properties

IUPAC Name |

tert-butyl 4-[2-(phenylmethoxycarbonylamino)acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)13-20-17(24)26-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJPGCMWBMOTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Boc-4-(cbz-aminomethylcarbonyl)piperazine typically involves multiple steps, including the protection of the piperazine nitrogen atoms and the introduction of the cbz-aminomethylcarbonyl group. One common synthetic route involves the reaction of piperazine with di-tert-butyl dicarbonate to form the Boc-protected piperazine. This intermediate is then reacted with cbz-aminomethylcarbonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc or Cbz groups can be replaced by other functional groups.

Deprotection Reactions: The Boc and Cbz groups can be removed under acidic or hydrogenolytic conditions, respectively, to yield the free amine.

Coupling Reactions: It can be used in peptide coupling reactions, where it reacts with carboxylic acids or their derivatives to form amide bonds.

Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, palladium on carbon for Cbz deprotection, and coupling agents like EDCI or DCC for amide bond formation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine has a wide range of applications across various scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, especially piperazine derivatives that exhibit biological activity. The compound's protective groups allow for selective reactions, making it useful in multi-step syntheses.

Biology

- Synthesis of Peptide Mimetics : The compound is employed in the development of peptide mimetics that can modulate biological pathways. These mimetics are essential for studying protein interactions and developing therapeutics targeting specific biological processes.

Medicine

- Pharmaceutical Development : this compound is utilized as a building block in the synthesis of potential therapeutic agents. Its derivatives have been explored for their effects on neurological disorders, cancer treatment, and antimicrobial properties.

Case Studies

Several studies highlight the utility of this compound in pharmaceutical research:

-

Antimicrobial Activity : Research has indicated that derivatives containing the piperazine moiety exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds synthesized from this intermediate showed promising results against resistant pathogens.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems, showing promise as a candidate for treating psychiatric disorders due to its ability to modulate receptor activity.

Mechanism of Action

The mechanism of action of 1-Boc-4-(cbz-aminomethylcarbonyl)piperazine is primarily related to its role as a synthetic intermediate. The Boc and Cbz groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modifications. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application. In pharmaceutical research, the compound may be incorporated into drug candidates that target specific enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Piperazine Derivatives

*Calculated based on C₁₆H₂₂N₄O₅.

Solubility and Physicochemical Behavior

- Polarity : Derivatives with polar substituents (e.g., formyl in , nitro in ) show increased solubility in aprotic solvents (e.g., DCM, acetonitrile) compared to hydrophobic analogs.

- Crystallinity: Melting points vary widely; 1-Boc-4-(2-formylphenyl)piperazine melts at 86–90°C , while Boc-protected quinazolinone derivatives exhibit higher thermal stability due to aromatic stacking .

Biological Activity

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine is a synthetic compound with significant potential in medicinal chemistry. With the molecular formula C19H27N3O5 and a molecular weight of 377.44 g/mol, this compound plays a critical role as a synthetic intermediate in the development of bioactive molecules. Its structure features protective groups that facilitate its use in various chemical reactions, making it a versatile building block in pharmaceutical research.

The primary mechanism of action for this compound revolves around its role as a synthetic intermediate. The Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups protect the amine functionalities, allowing for selective modifications during synthesis. Upon deprotection, the free amine can engage with various biological targets, which is particularly useful in drug development aimed at specific enzymes or receptors.

Biological Activity

This compound has been studied for its biological activity in several contexts:

- Anticancer Properties : Research indicates that piperazine derivatives, including those related to this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that piperazine derivatives can inhibit cell growth in liver, breast, colon, gastric, and endometrial cancer cells .

- Pharmaceutical Applications : This compound serves as a precursor for synthesizing peptide mimetics and other bioactive molecules. Such compounds can modulate biological pathways relevant to disease treatment .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

- Cytotoxicity Studies : A series of piperazine derivatives were tested against multiple cancer cell lines. The results demonstrated that these compounds exhibited significant cell growth inhibition, indicating their potential as anticancer agents .

- Mechanistic Insights : In studies focusing on the mechanism of action, it was noted that the deprotected form of piperazine derivatives could interact with specific cellular targets, leading to apoptosis in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Boc-piperazine | Lacks Cbz group | Primarily used for Boc-protected amine synthesis |

| 4-Cbz-piperazine | Contains only Cbz group | Used for Cbz-protected amine synthesis |

| 1-Boc-4-(aminomethyl)piperazine | Similar structure without Cbz | Different synthetic applications |

The dual protection offered by Boc and Cbz groups in this compound enhances its versatility in multi-step synthesis processes compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.